[(2-Cyclopropylphenoxy)methyl]-oxirane
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Overview
Description
[(2-Cyclopropylphenoxy)methyl]-oxirane is a chemical compound with the molecular formula C12H14O2. It is an intermediate used in the synthesis of various pharmaceutical agents, including beta adrenergic receptor antagonists . This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a cyclopropyl group attached to a phenoxy moiety.
Preparation Methods
The synthesis of [(2-Cyclopropylphenoxy)methyl]-oxirane typically involves the reaction of 2-cyclopropylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then cyclized to form the oxirane ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
[(2-Cyclopropylphenoxy)methyl]-oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Major Products: The major products formed from these reactions include diols, alcohols, and substituted ethers, depending on the reagents and conditions used.
Scientific Research Applications
[(2-Cyclopropylphenoxy)methyl]-oxirane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It is used in the development of drugs targeting cardiovascular diseases and other conditions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2-Cyclopropylphenoxy)methyl]-oxirane involves its interaction with molecular targets such as beta adrenergic receptors. The compound binds to these receptors, inhibiting their activity and leading to various physiological effects, including reduced heart rate and blood pressure . The pathways involved in its action include the inhibition of cyclic AMP production and the modulation of intracellular calcium levels.
Comparison with Similar Compounds
[(2-Cyclopropylphenoxy)methyl]-oxirane can be compared with other similar compounds, such as:
Oxirane, [(2-methylphenoxy)methyl]-: This compound has a similar structure but with a methyl group instead of a cyclopropyl group.
Oxirane, [(2-propenyloxy)methyl]-: This compound features a propenyl group instead of a cyclopropyl group.
Oxirane, [(2-methoxyphenoxy)methyl]-: This compound has a methoxy group in place of the cyclopropyl group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable in various applications.
Properties
IUPAC Name |
2-[(2-cyclopropylphenoxy)methyl]oxirane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-4-12(14-8-10-7-13-10)11(3-1)9-5-6-9/h1-4,9-10H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYXFSQBJAXSEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2OCC3CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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